molecular formula C13H12INO B8783532 4-(Benzyloxy)-3-iodobenzenamine

4-(Benzyloxy)-3-iodobenzenamine

Cat. No. B8783532
M. Wt: 325.14 g/mol
InChI Key: FDYWIVDMHXPMDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Benzyloxy)-3-iodobenzenamine is a useful research compound. Its molecular formula is C13H12INO and its molecular weight is 325.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Benzyloxy)-3-iodobenzenamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Benzyloxy)-3-iodobenzenamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(Benzyloxy)-3-iodobenzenamine

Molecular Formula

C13H12INO

Molecular Weight

325.14 g/mol

IUPAC Name

3-iodo-4-phenylmethoxyaniline

InChI

InChI=1S/C13H12INO/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2

InChI Key

FDYWIVDMHXPMDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)N)I

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Iron powder (12.5 g, 224 mmol) was added to a suspension of 2-benzyloxy-5-nitroiodobenzene (Description 13; 10 g, 28 mmol) in water (300 ml) and acetic acid (75 ml) and the mixture was stirred at 80° C. for 12 hours. The mixture was allowed to cool to room temperature and filtered through Hyflo™, washing with 4:1 water:acetic acid and ethyl acetate. The filtrate was extracted with ethyl acetate, and the organic extract was evaporated under reduced pressure. Saturated aqueous sodium hydrogen carbonate was added and the mixture was extracted with ethyl acetate. The organic extract was washed with brine, dried (MgSO4), and the solvent was evaporated under reduced pressure to give the title compound as a brown oil (9 g, 99% yield). 1H NMR (360 MHz, CDCl3) δ 7.49−7.47 (2H, m), 7.40−7.28 (3H, m), 7.19 (1H, d, J 2.4 Hz), 6.70 (1H, d, J 8.6 Hz), 6.62 (1H, dd, J 2.4, 8.6 Hz), and 5.04 (2H, s). m/z (ES+) 326 (M+1)+.
Name
2-benzyloxy-5-nitroiodobenzene
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
12.5 g
Type
catalyst
Reaction Step One
Yield
99%

Synthesis routes and methods II

Procedure details

Name
O=[N+]([O-])c1ccc(OCc2ccccc2)c(I)c1
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reactant
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reactant
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